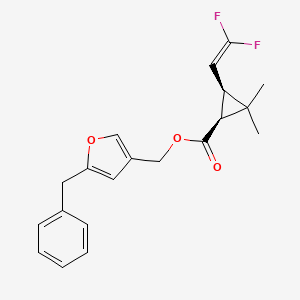
(Phenanthren-1-ylmethylamino) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenanthren-1-ylmethylamino) acetate is a chemical compound with the molecular formula C17H15NO2 It is characterized by the presence of a phenanthrene ring system attached to a methylamino group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-1-ylmethylamino) acetate typically involves the reaction of phenanthrene-1-carboxaldehyde with methylamine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with acetic anhydride to yield the acetate ester. The reaction conditions generally include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the imine formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(Phenanthren-1-ylmethylamino) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO in acidic or neutral conditions.
Reduction: NaBH in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthrene-1-carboxylic acid derivatives.
Reduction: Formation of phenanthren-1-ylmethylamine.
Substitution: Formation of various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
(Phenanthren-1-ylmethylamino) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Phenanthren-1-ylmethylamino) acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A parent compound with similar structural features but lacking the methylamino and acetate groups.
Phenanthren-1-ylmethylamine: A related compound with a similar core structure but without the acetate ester.
Phenanthrene-1-carboxylic acid: Another derivative with a carboxylic acid group instead of the acetate ester.
Uniqueness
(Phenanthren-1-ylmethylamino) acetate is unique due to its combination of the phenanthrene ring system with both a methylamino group and an acetate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
7476-86-0 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(phenanthren-1-ylmethylamino) acetate |
InChI |
InChI=1S/C17H15NO2/c1-12(19)20-18-11-14-6-4-8-17-15-7-3-2-5-13(15)9-10-16(14)17/h2-10,18H,11H2,1H3 |
Clave InChI |
ODPRXWFXISASHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONCC1=C2C=CC3=CC=CC=C3C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



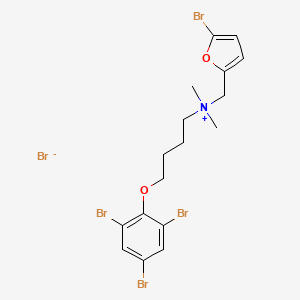

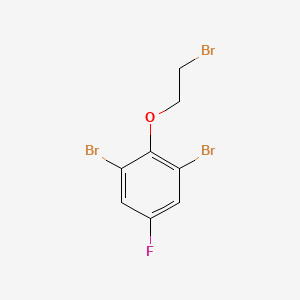

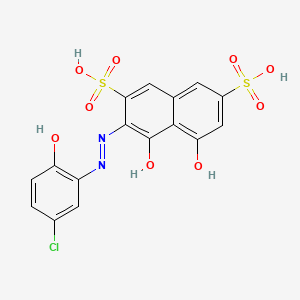
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
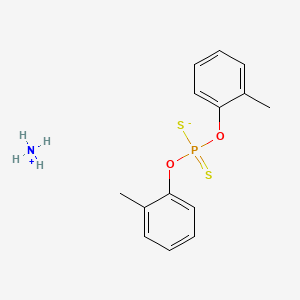
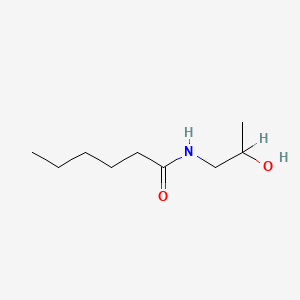
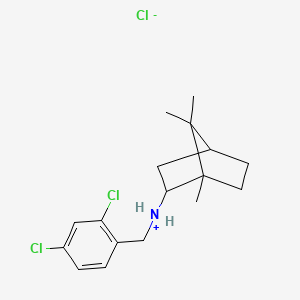
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)


